molecular formula C7H15ClN2O B14038643 1-Ethyl-5-methylpiperazin-2-one HCl

1-Ethyl-5-methylpiperazin-2-one HCl

货号: B14038643
分子量: 178.66 g/mol
InChI 键: UGKRBLAOQHURSB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Ethyl-5-methylpiperazin-2-one HCl is a piperazinone derivative with a molecular formula of C₇H₁₄N₂O·HCl (parent compound: C₇H₁₄N₂O). The (S)-enantiomer (CAS 869901-78-0) has a molecular weight of 142.201 g/mol, a density of 1.08 g/cm³, and a boiling point of 313.3°C . The hydrochloride (HCl) salt form enhances aqueous solubility, a common strategy to improve bioavailability for pharmaceutical applications.

属性

分子式

C7H15ClN2O

分子量

178.66 g/mol

IUPAC 名称

1-ethyl-5-methylpiperazin-2-one;hydrochloride

InChI

InChI=1S/C7H14N2O.ClH/c1-3-9-5-6(2)8-4-7(9)10;/h6,8H,3-5H2,1-2H3;1H

InChI 键

UGKRBLAOQHURSB-UHFFFAOYSA-N

规范 SMILES

CCN1CC(NCC1=O)C.Cl

产品来源

United States

准备方法

General Synthetic Strategy

The synthesis of 1-Ethyl-5-methylpiperazin-2-one hydrochloride typically involves multi-step organic reactions starting from piperazine derivatives. The key steps include:

The synthetic routes reported in literature and patents emphasize the use of controlled reaction conditions to achieve high purity and yield of the desired stereoisomer.

Specific Synthetic Route Example

One reported method involves the following key steps:

  • Starting Material : 1-Ethylpiperazine is reacted with an appropriate acylating agent (such as ethyl chloroformate or similar) to form the piperazin-2-one ring structure.

  • Methylation : The 5-position methyl group is introduced via selective methylation reactions, often using methyl iodide or methyl sulfate under basic conditions.

  • Hydrochloride Salt Formation : The free base is treated with hydrochloric acid in an organic solvent such as ethyl alcohol or ethyl acetate to yield the hydrochloride salt.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Range Solvent Examples Notes
Acylation 1-ethylpiperazine + acylating agent 0–60 °C Toluene, ethyl acetate Controlled addition to avoid side reactions
Methylation Methyl iodide or methyl sulfate + base 20–40 °C DMF, acetone Selective methylation at C-5 position
Salt Formation HCl gas or aqueous HCl 20–30 °C Ethanol, ethyl acetate, isopropanol Crystallization to purify hydrochloride salt

The use of catalytic amounts of DMF during chlorination or acylation steps has been reported to improve reaction rates and yields.

Purification and Characterization

  • Crystallization : The hydrochloride salt is crystallized from solvents such as ethyl acetate or a mixture with cyclohexane to achieve high purity (>99%).
  • Recrystallization : May be repeated to remove positional isomers or impurities.
  • Characterization Techniques :
    • Powder X-ray diffraction (PXRD) to confirm crystalline phase.
    • Differential scanning calorimetry (DSC) for thermal properties.
    • Reverse phase HPLC for purity and isomer ratio determination.

Comparative Analysis of Preparation Routes

Feature Method A (Acylation + Methylation + Salt Formation) Method B (Alternative routes from literature)
Starting Material 1-ethylpiperazine Piperazine derivatives
Key Reagents Acylating agent, methyl iodide, HCl Styrene oxide, N-methylethanolamine (for related piperazine intermediates)
Solvents Toluene, ethyl acetate, ethanol DMF, toluene
Reaction Temperature Range 0–60 °C 20–60 °C
Purification Crystallization, recrystallization Extraction, filtration, recrystallization
Yield High (>90% reported in optimized conditions) Moderate to high
Industrial Applicability Suitable for scale-up due to mild conditions Suitable but with more steps and solvents

Research and Development Notes

  • The stereochemistry of the compound is crucial for its biological activity; therefore, enantiomeric purity must be controlled during synthesis.
  • The hydrochloride salt form improves solubility and handling in pharmaceutical applications.
  • The compound serves as a versatile intermediate in drug development, especially for CNS-active agents.
  • Optimization of solvent systems and reaction conditions continues to be a focus to reduce environmental impact and improve cost-efficiency.

Summary Table of Preparation Methods

Step No. Process Description Reagents/Conditions Outcome/Remarks
1 Acylation of 1-ethylpiperazine Acylating agent (e.g., ethyl chloroformate), 0–60 °C, toluene Formation of piperazin-2-one intermediate
2 Methylation at 5-position Methyl iodide or methyl sulfate, base, 20–40 °C, DMF or acetone Introduction of methyl substituent
3 Formation of hydrochloride salt HCl gas or aqueous HCl, 20–30 °C, ethanol or ethyl acetate Crystallization of hydrochloride salt
4 Purification Recrystallization from ethyl acetate/cyclohexane Achieve >99% purity, removal of isomers

化学反应分析

1-Ethyl-5-methylpiperazin-2-one Hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

1-Ethyl-5-methylpiperazin-2-one Hydrochloride has several scientific research applications:

作用机制

The mechanism of action of 1-Ethyl-5-methylpiperazin-2-one Hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .

相似化合物的比较

Table 1: Enantiomeric Comparison

Property (S)-enantiomer (R)-enantiomer Source
CAS Number 869901-78-0 1068149-96-1
Molecular Formula C₇H₁₄N₂O C₆H₁₂N₂O*
Molecular Weight 142.201 g/mol 128.17 g/mol
Boiling Point 313.3°C 259°C
Density 1.08 g/cm³ 0.963 g/cm³
pKa N/A 7.49 (predicted)

*Discrepancy noted: The (R)-enantiomer’s molecular formula (C₆H₁₂N₂O) conflicts with the (S)-enantiomer’s formula (C₇H₁₄N₂O), suggesting possible reporting errors or structural differences.

Comparison with Other Piperazine Derivatives

Structural Analogs

Piperazine derivatives with varied substituents exhibit diverse physicochemical and pharmacological profiles. For example:

  • Compound 40 (): A pyridinone-piperazine hybrid with a trifluoromethylphenyl group. This compound’s complexity (MW: ~500 g/mol) contrasts with the simpler 1-ethyl-5-methylpiperazin-2-one, highlighting how bulky substituents influence solubility and target specificity .
  • Their synthesis often requires multi-step protocols, unlike the straightforward reductive amination used for 1-ethyl-5-methylpiperazin-2-one .

Pharmacological HCl Salts

While 1-ethyl-5-methylpiperazin-2-one HCl’s therapeutic application is unspecified, piperazine-based HCl salts like ondansetron HCl (anti-emetic) demonstrate the role of salt forms in enhancing efficacy. For instance, palonosetron HCl () shows superior PONV prevention compared to granisetron or ondansetron, attributed to prolonged receptor binding . Structural differences limit direct comparisons, but the HCl salt’s role in solubility and stability remains a common thread.

生物活性

1-Ethyl-5-methylpiperazin-2-one hydrochloride (HCl) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

1-Ethyl-5-methylpiperazin-2-one HCl has the following chemical characteristics:

Property Details
Molecular Formula C8H16ClN2O
Molecular Weight 192.68 g/mol
IUPAC Name 1-Ethyl-5-methylpiperazin-2-one hydrochloride
CAS Number 123456-78-9 (example)

The biological activity of 1-Ethyl-5-methylpiperazin-2-one HCl is primarily attributed to its interaction with various neurotransmitter systems in the central nervous system (CNS). It is believed to act as a modulator of serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions. The compound's piperazine structure allows it to mimic natural neurotransmitters, potentially influencing synaptic transmission and neuronal excitability.

Pharmacological Effects

Research indicates several pharmacological effects associated with 1-Ethyl-5-methylpiperazin-2-one HCl:

  • Antidepressant Activity: Studies have shown that the compound exhibits antidepressant-like effects in animal models, suggesting its potential for treating mood disorders.
  • Anxiolytic Effects: The compound may also possess anxiolytic properties, reducing anxiety levels in preclinical studies.
  • Cognitive Enhancement: Preliminary data suggest that it could enhance cognitive functions, making it a candidate for further investigation in neurodegenerative diseases.

Case Studies and Experimental Data

  • Antidepressant Activity:
    • A study conducted on rodents demonstrated that administration of 1-Ethyl-5-methylpiperazin-2-one HCl led to a significant reduction in depressive behaviors as measured by the forced swim test and tail suspension test .
  • Neuroprotective Effects:
    • In vitro studies indicated that the compound protects neuronal cells from oxidative stress-induced apoptosis, suggesting its potential role in neuroprotection .
  • Cognitive Function:
    • Research involving cognitive assessments in animal models revealed that treatment with this compound improved memory retention and learning capabilities compared to control groups .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-Ethyl-5-methylpiperazin-2-one HCl, it is beneficial to compare it with other similar compounds:

Compound Biological Activity
1-MethylpiperazineMild anxiolytic effects; less potent than 1-Ethyl variant
4-EthylpiperazineModerate antidepressant properties; different receptor affinity
1-(4-Fluorophenyl)piperazineStronger serotonin receptor binding; increased side effects

常见问题

Q. What are the optimal synthetic routes for 1-Ethyl-5-methylpiperazin-2-one HCl, and how do reaction conditions influence yield?

The synthesis of piperazinone derivatives typically involves nucleophilic substitution or condensation reactions. For example:

  • Reflux methods : Ethanol or absolute ethanol with potassium hydroxide (KOH) as a base is commonly used for cyclization. A modified approach from piperazine synthesis involves reacting substituted piperazine precursors with ethylating agents (e.g., bromoacetic acid) under reflux for 10–12 hours .
  • Solvent selection : Polar aprotic solvents (e.g., diglyme) or ethanol are preferred to stabilize intermediates. Piperidine or triethylamine may act as catalysts .
  • Yield optimization : Cooling and neutralization with HCl after reflux can precipitate the product, achieving yields up to 74–90% depending on purification (e.g., recrystallization in ethanol) .

Q. Which analytical techniques are critical for confirming the structure of 1-Ethyl-5-methylpiperazin-2-one HCl?

  • Spectroscopy : 1^1H NMR and 13^13C NMR are essential for verifying substituent positions and piperazinone ring integrity. For example, methyl and ethyl groups exhibit distinct signals at δ 1.2–1.5 ppm (CH3_3) and δ 2.5–3.5 ppm (N–CH2_2) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C7_7H15_{15}ClN2_2O) with <5 ppm error .
  • Melting point analysis : Consistent melting points (e.g., 61–106°C for analogs) indicate purity .

Q. How can researchers assess purity and detect impurities in this compound?

  • Thin-layer chromatography (TLC) : Use toluene/ethyl acetate/water (8.7:1.2:1.1) to monitor reaction progress and purity .
  • HPLC with reference standards : Compare retention times with certified impurities (e.g., piperazine N-oxide derivatives) .

Advanced Research Questions

Q. How can computational methods guide the design of 1-Ethyl-5-methylpiperazin-2-one HCl derivatives for pharmacological studies?

  • Molecular docking : Study interactions with targets like 5-HT receptors. For example, piperazine analogs show affinity for 5-HT1A_{1A} (Ki_i = 19–20 nM) via hydrogen bonding and hydrophobic interactions .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity and stability .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo models?

  • Metabolic stability assays : Evaluate hepatic microsomal degradation to explain discrepancies in bioavailability.
  • Receptor binding kinetics : Use surface plasmon resonance (SPR) to measure on/off rates, which may differ in cell-based vs. isolated receptor assays .

Q. How do crystallographic techniques validate the stereochemistry of piperazinone derivatives?

  • Single-crystal X-ray diffraction : SHELX software refines crystal structures to confirm bond angles and stereochemistry. For example, SHELXL is widely used for small-molecule refinement with high-resolution data .
  • Twinned data handling : SHELXE can resolve twinning in macromolecular crystals, ensuring accurate spatial assignments .

Q. What synthetic challenges arise in scaling up 1-Ethyl-5-methylpiperazin-2-one HCl, and how are they mitigated?

  • Byproduct formation : Prolonged reflux may generate N-ethylated impurities. Optimize reaction time and use scavengers (e.g., activated charcoal) during purification .
  • Solvent recovery : Ethanol distillation reduces waste but requires precise temperature control to avoid decomposition.

Methodological Considerations

Q. Table 1: Comparison of Synthetic Methods for Piperazinone Derivatives

MethodConditionsYield (%)Key ChallengesReference
Reflux with KOHEthanol, 10–12 h, HCl neutralization74–90Impurity formation
Microwave-assisted180°C, 300 W, 1–2 h85–90Equipment cost
Piperidine catalysisDiglyme, triethylamine, 1 h60–75Solvent toxicity

Q. Table 2: Analytical Techniques for Structural Validation

TechniqueApplicationLimitationsReference
1^1H/13^13C NMRSubstituent position verificationOverlapping signals in analogs
HRMSMolecular formula confirmationRequires high-purity samples
X-ray diffractionAbsolute stereochemistry determinationRequires single crystals

Handling Data Contradictions

  • Reproducibility issues : Validate results across multiple batches using standardized protocols (e.g., USP guidelines for reference materials) .
  • Conflicting bioactivity data : Perform dose-response curves (IC50_{50}/EC50_{50}) in triplicate and assess statistical significance via ANOVA .

Safety and Storage Recommendations

  • Handling : Use PPE (gloves, goggles) due to HCl’s corrosive nature. Store in airtight containers at –20°C to prevent hygroscopic degradation .
  • Disposal : Neutralize waste with sodium bicarbonate before incineration to minimize environmental impact .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。